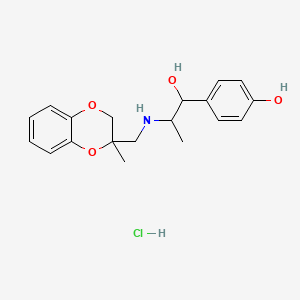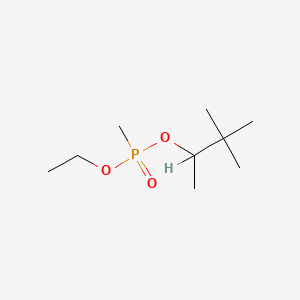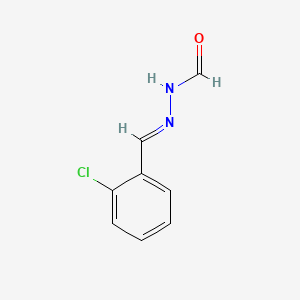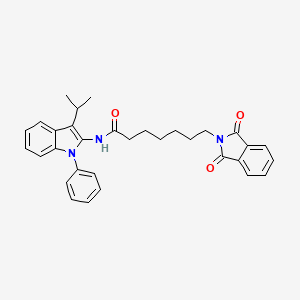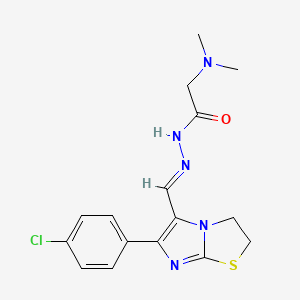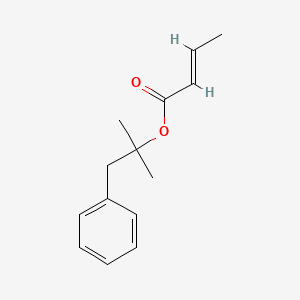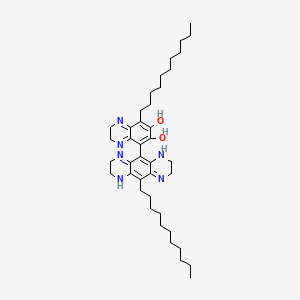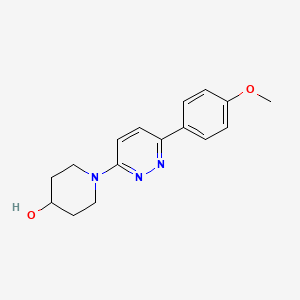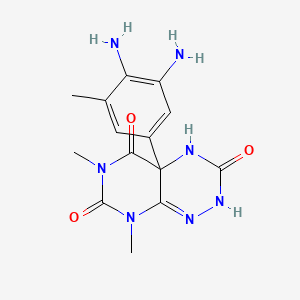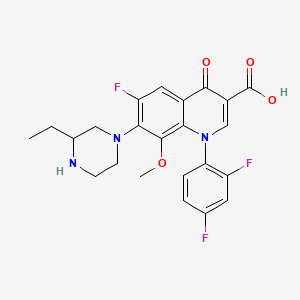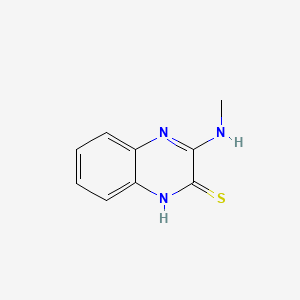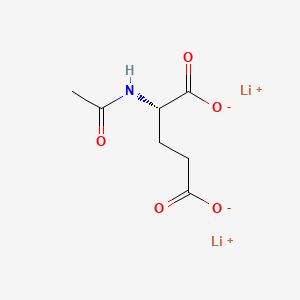
Dilithium N-acetyl-L-glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithium N-acetyl-L-glutamate is a chemical compound with the molecular formula C7H9Li2NO5 It is a derivative of N-acetyl-L-glutamate, which plays a crucial role in the urea cycle by activating carbamoyl phosphate synthetase I
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dilithium N-acetyl-L-glutamate typically involves the reaction of N-acetyl-L-glutamate with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on a commercial scale. The crystallization process is optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Dilithium N-acetyl-L-glutamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in substitution reactions where lithium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium chloride or potassium chloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium oxides, while substitution reactions may produce corresponding acetyl-glutamate salts with different cations.
Scientific Research Applications
Dilithium N-acetyl-L-glutamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its role in metabolic pathways, particularly in the urea cycle.
Medicine: Research is ongoing to explore its potential therapeutic applications, including the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of Dilithium N-acetyl-L-glutamate involves its role as an activator of carbamoyl phosphate synthetase I, an enzyme critical for the urea cycle. By binding to the enzyme, it enhances its activity, facilitating the conversion of ammonia to urea. This process is essential for detoxifying ammonia in the body. The molecular targets include the active sites of the enzyme, and the pathways involved are primarily related to nitrogen metabolism.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-L-glutamate: The parent compound, which also activates carbamoyl phosphate synthetase I.
N-acetyl-L-aspartate: Another acetylated amino acid derivative with different biological functions.
Lithium salts of other amino acids: Compounds like lithium aspartate and lithium glutamate.
Uniqueness
Dilithium N-acetyl-L-glutamate is unique due to its dual lithium ions, which may confer distinct chemical properties and biological activities compared to its parent compound and other similar derivatives
Properties
CAS No. |
32093-27-9 |
|---|---|
Molecular Formula |
C7H9Li2NO5 |
Molecular Weight |
201.1 g/mol |
IUPAC Name |
dilithium;(2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C7H11NO5.2Li/c1-4(9)8-5(7(12)13)2-3-6(10)11;;/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2/t5-;;/m0../s1 |
InChI Key |
DHNAHXJWGNCUGP-XRIGFGBMSA-L |
Isomeric SMILES |
[Li+].[Li+].CC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-] |
Canonical SMILES |
[Li+].[Li+].CC(=O)NC(CCC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


